![molecular formula C12H19N3 B13877737 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is a chemical compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine typically involves the reaction of 1,3-dihydroisoindole with 2-(dimethylamino)ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon and hydrogen gas to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted isoindoline derivatives.
科学的研究の応用
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: This compound is used in the development of polymers and nanomaterials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its role in biological systems, particularly in the modulation of neurotransmitter activity.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This binding can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- N,N-Dimethyl-1H-indole-3-ethylamine
Uniqueness
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is unique due to its isoindoline core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials with tailored properties.
特性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)5-6-15-8-10-3-4-12(13)7-11(10)9-15/h3-4,7H,5-6,8-9,13H2,1-2H3 |
InChIキー |
AXUCVSSPMSUBAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1CC2=C(C1)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


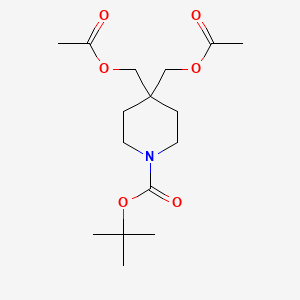
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

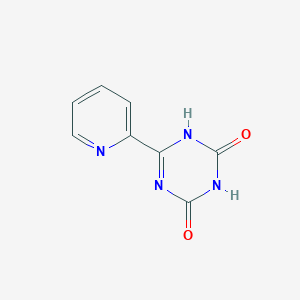
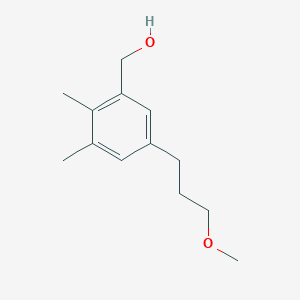
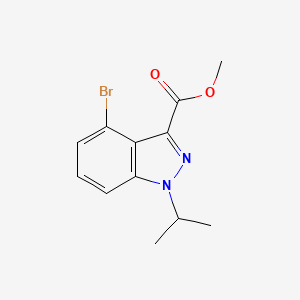
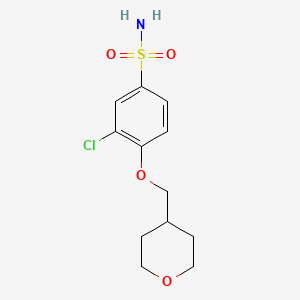
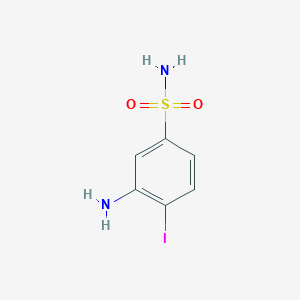
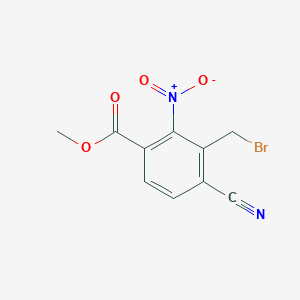
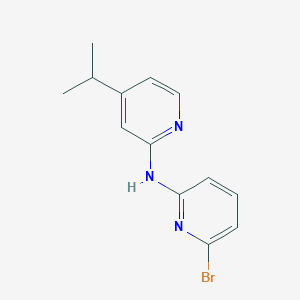
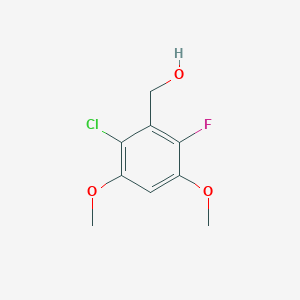
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
